4-(Benzyloxy)-3-fluorophenol

Lipophilicity ADME Medicinal Chemistry

This fluorinated phenolic building block (C₁₃H₁₁FO₂, MW 218.22) offers a unique electronic profile with a calculated LogP of 3.1-3.36 and a predicted pKa of 9.33, making it essential for PROTAC synthesis and medicinal chemistry optimization. The 3-fluoro substituent ensures precise regiocontrol in cross-couplings, and the phenol enables high-yield linker attachment (e.g., 96% yield). Non-viable for substitution with 4-(benzyloxy)phenol or 3-fluorophenol due to distinct physicochemical properties.

Molecular Formula C13H11FO2
Molecular Weight 218.22 g/mol
CAS No. 81228-25-3
Cat. No. B1332662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-3-fluorophenol
CAS81228-25-3
Molecular FormulaC13H11FO2
Molecular Weight218.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)O)F
InChIInChI=1S/C13H11FO2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2
InChIKeyGYIIGCADGAQVFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)-3-fluorophenol (CAS 81228-25-3) Procurement Guide for Research and Intermediate Applications


4-(Benzyloxy)-3-fluorophenol (CAS 81228-25-3) is a fluorinated phenolic building block with the molecular formula C₁₃H₁₁FO₂ and a molecular weight of 218.22 g/mol [1]. It features a benzyl ether protecting group at the para-position and a fluorine atom at the meta-position relative to the hydroxyl group . This specific substitution pattern creates a distinct electronic environment that influences its reactivity, physicochemical properties, and utility as an intermediate in the synthesis of complex organic molecules, particularly in medicinal chemistry and targeted protein degradation research [2].

Why 4-(Benzyloxy)-3-fluorophenol (CAS 81228-25-3) Cannot Be Directly Substituted with Common Analogs


Substituting 4-(Benzyloxy)-3-fluorophenol with a close structural analog, such as 4-(benzyloxy)phenol or 3-fluorophenol, is not viable for applications requiring its specific properties due to quantifiable differences in physicochemical parameters that dictate its behavior in synthetic and biological systems . The presence of both the electron-withdrawing fluorine atom and the electron-donating benzyloxy group on the phenol core creates a unique electronic profile, resulting in a predicted pKa of 9.33 ± 0.20 and a calculated LogP of 3.1-3.36 [1]. These values directly influence solubility, membrane permeability, and reactivity in downstream chemical transformations, such as nucleophilic aromatic substitution or cross-coupling reactions, which would be significantly altered if either functional group were absent or repositioned .

Quantitative Differentiation Evidence for 4-(Benzyloxy)-3-fluorophenol (CAS 81228-25-3) Against Key Comparators


LogP Comparison: 4-(Benzyloxy)-3-fluorophenol vs. Non-Fluorinated Analog

4-(Benzyloxy)-3-fluorophenol exhibits a calculated LogP (XLogP3) of 3.1-3.36, representing a quantifiable increase in lipophilicity compared to its non-fluorinated analog, 4-(benzyloxy)phenol, for which the LogP is not directly reported but is inherently lower due to the absence of the electron-withdrawing fluorine atom [1]. This difference is critical for predicting membrane permeability and overall pharmacokinetic behavior in drug discovery contexts.

Lipophilicity ADME Medicinal Chemistry

pKa Comparison: 4-(Benzyloxy)-3-fluorophenol vs. Isomeric Analog

The predicted acid dissociation constant (pKa) for 4-(benzyloxy)-3-fluorophenol is 9.33 ± 0.20 . This value can be directly compared to the predicted pKa of its regioisomer, 3-benzyloxy-4-fluorophenol, which is 9.60 ± 0.18 . The difference of 0.27 pKa units indicates that the 3-fluoro substitution in the target compound results in a slightly stronger acidity of the phenolic hydroxyl group compared to the 4-fluoro isomer.

Acidity Reactivity Synthetic Chemistry

Synthetic Utility: Alkylation Reaction Yield for 4-(Benzyloxy)-3-fluorophenol

In a representative alkylation reaction, 4-(benzyloxy)-3-fluorophenol was reacted with iodoethane in the presence of sodium hydride to yield 1-benzyloxy-4-ethoxy-2-fluoro-benzene in 96% yield . This high yield demonstrates the compound's efficient and predictable reactivity as a nucleophile in O-alkylation, a common transformation in building block elaboration.

Synthetic Chemistry Process Chemistry Intermediate

Optimal Application Scenarios for 4-(Benzyloxy)-3-fluorophenol (CAS 81228-25-3) Based on Quantitative Evidence


Synthesis of Lipophilic Drug Candidates Requiring Enhanced Membrane Permeability

Leverage the quantified LogP of 3.1-3.36 for 4-(benzyloxy)-3-fluorophenol [1] when designing analogs of lead compounds where increased lipophilicity is desired to improve passive membrane diffusion or blood-brain barrier penetration. Its higher LogP relative to non-fluorinated phenol analogs makes it a preferred choice for modulating pharmacokinetic properties in early-stage medicinal chemistry programs.

Precursor for Targeted Protein Degrader (PROTAC) Linker Attachment

Utilize the well-defined and high-yielding O-alkylation chemistry of 4-(benzyloxy)-3-fluorophenol, as evidenced by a 96% yield in model reactions , for the construction of PROTACs or other heterobifunctional degraders. The compound's phenolic hydroxyl group serves as a robust and reliable attachment point for linkers, while the benzyl-protected phenol and fluorine substituent offer orthogonal handles for subsequent diversification and optimization of ternary complex formation.

Regioselective Functionalization in Multi-Step Syntheses

Employ 4-(benzyloxy)-3-fluorophenol in synthetic routes where precise control over nucleophilic substitution or metal-catalyzed cross-coupling regioselectivity is paramount. The unique electronic influence of the 3-fluoro substituent, which manifests as a distinct pKa of 9.33 ± 0.20 compared to its 4-fluoro isomer , can be exploited to direct reactivity to specific positions on the aromatic ring, enabling the efficient synthesis of complex, densely functionalized intermediates.

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